molecular formula C10H8BrNO2 B2958384 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one CAS No. 866151-05-5

8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one

Cat. No.: B2958384
CAS No.: 866151-05-5
M. Wt: 254.083
InChI Key: BACOHFXAGUZTAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one is a chemical compound with the molecular formula C10H8BrNO2 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .


Synthesis Analysis

A new and effective one-pot method for the synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives has been described . This method uses the iminium cation from a mixture of cyanuric chloride and dimethylformamide as a cyclizing agent . This method is performed under mild conditions and is characterized by simplified pathways and workup, minimized energy, and fewer reaction steps compared with previous methods .


Molecular Structure Analysis

The molecular weight of this compound is 254.09 . The molecular structure of this compound includes a benzoxazinone ring, which is a type of heterocyclic compound .


Chemical Reactions Analysis

The benzoxazin-4-one ring is formed from an intermediate and cyclizing agents, such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine . These agents can convert the OH of the carboxylic acid group into a good leaving group to form the benzoxazin-4-one ring .

Scientific Research Applications

Hypolipidemic Properties and Plasma Lipid Alteration

Research conducted by Fenton et al. (1989) on a series of 4H-3,1-benzoxazin-4-ones, including derivatives similar to 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one, has demonstrated hypolipidemic, hypotriglyceridemic, and high-density lipoprotein elevating properties. These effects were observed in both hypercholesterolemic and normolipidemic rats, indicating the potential of these compounds in altering plasma lipid profiles for therapeutic purposes (Fenton et al., 1989).

Electrochemical and Magnetic Properties

Amudha et al. (1999) synthesized new dicopper(II) complexes derived from unsymmetrical binucleating ligands, including derivatives of benzoxazinones. The study focused on their spectral, electrochemical, and magnetic behaviors, highlighting the antiferromagnetic interaction between the copper atoms and showcasing the influence of structural modifications on their properties (Amudha et al., 1999).

Crystal Structures and Chelating Properties

Suetrong et al. (2021) explored the structural features and electrochemical characteristics of dihydro-benzoxazine dimer derivatives. The study provided insights into the chelating properties of these compounds for several transition and rare-earth cations, emphasizing the impact of substituents on their crystal structures and electrochemical properties (Suetrong et al., 2021).

Antimicrobial Activity

Patel et al. (2006) conducted research on newer quinazolinones synthesized from 2–alkyl–6–bromo–3,1–benzoxazine–4–one, demonstrating their antimicrobial activity. This study underscores the potential of these compounds in developing new antimicrobial agents (Patel et al., 2006).

Inhibition of Human Leukocyte Elastase

Krantz et al. (1990) explored 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase. Their study highlights the therapeutic potential of these compounds in designing inhibitors with nanomolar range inhibition constants, offering insights into the design of chemically stable, potent benzoxazinone inhibitors (Krantz et al., 1990).

Mechanism of Action

While the specific mechanism of action for 8-bromo-2,6-dimethyl-4H-3,1-benzoxazin-4-one is not mentioned in the search results, benzoxazinone derivatives are known to have a wide spectrum of medical and industrial applications . Some of them are used as an elastase inhibitor, anti-neoplastic agent, enzyme inhibitor, protease inhibitor, and fungicidal .

Properties

IUPAC Name

8-bromo-2,6-dimethyl-3,1-benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-5-3-7-9(8(11)4-5)12-6(2)14-10(7)13/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACOHFXAGUZTAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C1)Br)N=C(OC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.